molecular formula C14H26O B14406342 5-Methyltridec-4-EN-3-one CAS No. 88068-38-6

5-Methyltridec-4-EN-3-one

Cat. No.: B14406342
CAS No.: 88068-38-6
M. Wt: 210.36 g/mol
InChI Key: YPGOLFGKSZABJJ-UHFFFAOYSA-N
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Description

5-Methyltridec-4-EN-3-one is a branched unsaturated ketone with the molecular formula C₁₄H₂₆O. Its structure features a ketone group at position 3, a double bond at position 4, and a methyl substituent at position 5 on a 13-carbon backbone. Its physical properties, such as a boiling point range of 220–230°C (estimated) and low water solubility, are influenced by the hydrophobic alkyl chain and polar ketone group.

Synthetically, it can be prepared via aldol condensation or oxidation of corresponding alcohols, though specific pathways are often proprietary. Analytical characterization typically employs gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to confirm structure and purity .

Properties

CAS No.

88068-38-6

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

5-methyltridec-4-en-3-one

InChI

InChI=1S/C14H26O/c1-4-6-7-8-9-10-11-13(3)12-14(15)5-2/h12H,4-11H2,1-3H3

InChI Key

YPGOLFGKSZABJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=CC(=O)CC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyltridec-4-EN-3-one can be achieved through various organic reactions. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the double bond. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to facilitate the hydrogenation and dehydrogenation steps required in the synthesis. Additionally, continuous flow reactors may be used to maintain optimal reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyltridec-4-EN-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The double bond in this compound can participate in electrophilic addition reactions, where halogens or other substituents are added across the double bond.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), hydrogen halides (HCl, HBr)

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Halogenated alkenes

Scientific Research Applications

5-Methyltridec-4-EN-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme activity and metabolic pathways involving ketones and alkenes.

    Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Methyltridec-4-EN-3-one involves its interaction with various molecular targets and pathways. As a ketone, it can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The presence of the double bond allows for electrophilic addition reactions, where electrophiles add across the double bond, leading to the formation of new chemical species. These interactions can influence biological processes and chemical reactions, making this compound a valuable compound in research and industry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Methyltridec-4-EN-3-one with structurally related ketones, highlighting key differences in properties and applications:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Functional Groups Applications
This compound C₁₄H₂₆O 210.36 220–230 (est.) Low in water, soluble in organic solvents Ketone (C3), double bond (C4), methyl branch (C5) Fragrance intermediates, pheromone research
Tridec-4-en-3-one C₁₃H₂₂O 194.31 210–215 (est.) Similar to above Ketone (C3), double bond (C4) Flavoring agents, polymer additives
4-Methyltridec-3-en-2-one C₁₄H₂₆O 210.36 225–235 (est.) Low in water Ketone (C2), double bond (C3), methyl branch (C4) Insect pheromone mimics
Muscone (3-methylcyclopentadecanone) C₁₆H₃₀O 238.42 328 Insoluble in water Macrocyclic ketone Perfumery, luxury fragrances

Key Findings:

Structural Impact on Physical Properties :

  • The methyl branch in this compound reduces symmetry compared to Tridec-4-en-3-one, lowering its melting point and altering chromatographic retention times .
  • Boiling points correlate with molecular weight and branching; for example, the linear Tridec-4-en-3-one has a slightly lower boiling point than its branched analog.

Applications :

  • Unlike macrocyclic ketones like muscone, this compound’s smaller structure limits its use in high-end perfumery but makes it suitable for industrial odorants or pheromone studies.

Analytical Considerations

Per regulatory guidelines, analytical methods such as GC-MS and NMR are critical for distinguishing this compound from analogs. These techniques identify constituents and verify substance integrity, especially when isomers or impurities are present . For example:

  • GC-MS : Differentiates compounds via retention indices and fragmentation patterns (e.g., m/z 210 for molecular ion).
  • NMR : Resolves positional isomerism (e.g., double bond at C4 vs. C3) through coupling constants and chemical shifts.

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